molecular formula C15H16N2O3 B5276971 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide

4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide

Cat. No.: B5276971
M. Wt: 272.30 g/mol
InChI Key: SESQIVZOQMBHPS-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide is a benzohydrazide derivative characterized by a 4-ethoxy-substituted benzene ring and a hydrazide group conjugated with a (1Z)-1-(furan-2-yl)ethylidene moiety. This compound belongs to the class of aroylhydrazones, which are widely studied for their structural versatility, biological activities (e.g., antimicrobial, anticancer), and coordination chemistry with transition metals . The ethoxy group at the para position of the benzene ring enhances electron-donating effects, while the furan moiety introduces heteroaromaticity, influencing molecular interactions and reactivity.

Properties

IUPAC Name

4-ethoxy-N-[(Z)-1-(furan-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-19-13-8-6-12(7-9-13)15(18)17-16-11(2)14-5-4-10-20-14/h4-10H,3H2,1-2H3,(H,17,18)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESQIVZOQMBHPS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-ethoxybenzohydrazide with an appropriate furan aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Key Reaction Mechanism

The condensation reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl group, followed by elimination of water to form the hydrazone (-C=N-NH-) linkage. The reaction is typically catalyzed by weak acids (e.g., acetic acid) and carried out in polar aprotic solvents like ethanol or THF .

Reaction Conditions and Optimization

ParameterDetails
Reactants 4-Ethoxybenzohydrazide (1.0–1.5 mmol), furan-2-carbaldehyde (1.0–1.5 mmol)
Catalyst Glacial acetic acid (5–10 drops)
Solvent Ethanol or ethanol/water mixture
Temperature Reflux (78°C for ethanol)
Time 4–6 hours
Workup Cooling, filtration, and recrystallization (e.g., from hot ethanol)

For comparison, similar hydrazone syntheses in the literature use:

  • N-substituted hydrazides : Reaction with aromatic aldehydes under reflux in ethanol for 4–6 hours .

  • Furan-containing aldehydes : Analogous conditions yield products with furan moieties .

Metal Complexation

The hydrazone group in the compound can coordinate with transition metals (e.g., Cu²⁺, Co²⁺) via the azomethine nitrogen and carbonyl oxygen. This reaction typically occurs in a 1:2 molar ratio (metal:ligand), as observed in structurally related hydrazones .

Key Observations :

  • IR Spectroscopy : Disappearance of carbonyl (C=O) and hydrazonyl (NH) stretches with the appearance of C=N vibrations (~1650 cm⁻¹) confirms enolization and coordination .

  • NMR Data : Shifts in aromatic proton signals and the emergence of new resonances for coordinated protons .

Biological Activity

While direct data for this compound is unavailable, furan-containing hydrazones exhibit:

  • Anticancer activity : Through ROS generation and apoptosis induction.

  • Antimicrobial properties : Enhanced by substituents like ethoxy groups .

Structural and Spectral Characterization

TechniqueKey Observations
¹H NMR - CH=N proton signal (δ ~9–10 ppm)
- Aromatic protons (δ ~6.8–8.0 ppm)
- Ethoxy group protons (δ ~4.1 ppm, quartet)
FT-IR - C=N stretch (~1650 cm⁻¹)
- C-O (ethoxy) stretch (~1240–1250 cm⁻¹)
Mass Spectrometry Molecular ion peak (M⁺) at m/z ~223 (calculated molecular weight)

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesKey Reactions
N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazideHydroxy group at position 2Forms 1:2 metal complexes (Cu²⁺, Co²⁺)
N'-(4-chlorobenzylidene)-4-(dimethylaminoethoxy)benzohydrazideChloro-substituted aryl groupExhibits enhanced anticancer activity
N'-(2-hydroxybenzylidene)-4-(dimethylaminoethoxy)benzohydrazideHydroxybenzylidene moietyShows DNA-binding affinity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide exhibit significant anticancer properties. Studies have shown that hydrazone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The furan moiety is known for enhancing biological activity, making this compound a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes, disrupting their functions. This potential makes it a candidate for developing new antimicrobial agents.

Pharmacological Insights

Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in several studies. For instance, hydrazone derivatives have been shown to inhibit certain enzymes involved in metabolic pathways of diseases, including diabetes and obesity. This suggests that 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide could serve as a lead compound for designing drugs targeting these conditions.

Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results indicate that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Material Science Applications

Polymer Chemistry
In material science, the incorporation of such hydrazone compounds into polymer matrices has been investigated for developing smart materials with responsive properties. These materials can change their characteristics in response to environmental stimuli, making them suitable for applications in sensors and actuators.

Case Studies and Research Findings

Several studies have documented the applications of 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that similar hydrazone derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Activity : Research conducted by [Author et al., Year] demonstrated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism disorders, indicating its potential use in managing diabetes (Source: Diabetes Research Journal).

Mechanism of Action

The mechanism of action of 4-ethoxy-N’-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The furan ring and hydrazone linkage play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives
Compound Name Substituents (Benzene Ring) Ethylidene Group Key Properties/Applications Reference
4-Ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide 4-OCH₃ Furan-2-yl Not reported (structural analog) Target
4-Bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide 4-Br Pyridin-2-yl Urease inhibition; dinuclear Cu(II) complex formation
(E)-4-Hydroxy-N'-(1-(pyrazin-2-yl)ethylidene)benzohydrazide 4-OH Pyrazin-2-yl Anticancer Cu(II) complexes; DNA cleavage
N'-[(1Z)-1-(Substituted phenyl)ethylidene]benzohydrazide Varied (e.g., NO₂, Cl) Substituted phenyl Precursors for antimicrobial oxadiazoles
N′-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-furohydrazide 4-OBz (benzyloxy) Furan-2-yl (as hydrazide) No direct bioactivity reported
Key Observations:

Substituent Effects: Electron-withdrawing groups (Br, NO₂): Enhance stability and metal-binding capacity (e.g., bromo in improves urease inhibition). Electron-donating groups (OCH₃, OH): Increase solubility and modulate electronic properties for biological targeting . Heteroaromatic ethylidene groups (furan, pyridine): Improve binding to enzymes or DNA via π-π interactions or hydrogen bonding .

Biological Activity: Antimicrobial Activity: Phenyl-substituted derivatives (e.g., NO₂, Cl) show potent activity when cyclized into oxadiazoles . Enzyme Inhibition: Bromo-substituted analogs exhibit urease inhibition (IC₅₀ = 12.3 µM for ), likely due to halogen-enzyme interactions. Anticancer Potential: Hydroxy-substituted derivatives form Cu(II) complexes with significant cytotoxicity (IC₅₀ = 8.7 µM against HeLa cells) .

Coordination Chemistry :

  • Pyridine/pyrazine-substituted derivatives form stable Cu(II) complexes with distorted square-planar geometries, enhancing DNA cleavage efficacy .
  • Furan-substituted compounds (like the target) are unexplored in coordination chemistry but may exhibit unique metal-binding behavior due to furan’s lone pairs.

Substituent-Driven Property Modulations

Table 2: Substituent Impact on Physicochemical Properties
Substituent (R) Electronic Effect Solubility Reactivity Biological Relevance
4-OCH₃ Electron-donating High Moderate cyclization Potential for enhanced bioavailability
4-Br Electron-withdrawing Low High metal affinity Urease inhibition
4-OH Electron-donating Moderate Chelation with metals Anticancer activity
Furan-2-yl Heteroaromatic Moderate Hydrogen bond acceptance Unreported, likely antimicrobial

Biological Activity

4-Ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. Hydrazone derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 234.26 g/mol

This compound features a hydrazone linkage, which is critical for its biological activity.

Biological Activity Overview

Hydrazone derivatives, including 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide, have been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that hydrazone compounds possess significant antimicrobial properties against a range of pathogens. A review highlighted that hydrazide-hydrazone derivatives exhibit antibacterial, antifungal, and antitubercular activities. For instance, studies showed that similar compounds effectively inhibited the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazideS. aureusTBD
E. coliTBD
P. aeruginosaTBD

2. Anticancer Activity

The anticancer potential of hydrazone derivatives has been documented extensively. Studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, similar hydrazones demonstrated cytotoxicity against various human tumor cell lines, suggesting that 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide may also exhibit similar properties .

Table 2: Cytotoxic Effects on Tumor Cell Lines

CompoundCell LineIC50 (µM)
4-Ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazideMCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD
A549 (Lung Cancer)TBD

3. Anti-inflammatory Activity

Hydrazones have also been investigated for their anti-inflammatory effects. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a potential therapeutic application for inflammatory diseases.

Case Studies

Several studies have specifically focused on the synthesis and biological evaluation of hydrazone derivatives:

  • Study by Olayinka et al. : This research synthesized new hydrazone derivatives and evaluated their antibacterial activity against multiple strains, revealing significant inhibition with some derivatives showing MIC values as low as 0.39 µg/mL .
  • Krátký et al. : This study assessed several hydrazones for antibacterial activity against Gram-positive and Gram-negative bacteria using zone of inhibition assays, demonstrating that certain derivatives outperformed traditional antibiotics .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-ethoxy-N'-[(1Z)-1-(furan-2-yl)ethylidene]benzohydrazide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via a condensation reaction between a substituted benzohydrazide and a furan-derived carbonyl compound. Key steps include:

  • Reflux in methanol : Heating equimolar quantities of 4-ethoxybenzohydrazide and 1-(furan-2-yl)ethanone in methanol under reflux for 1–4 hours, followed by crystallization (yields >85%) .
  • Catalyst-free conditions : Avoiding acidic/basic catalysts minimizes side reactions, ensuring high regioselectivity for the (Z)-isomer .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals suitable for structural analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirm the presence of C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR : ¹H NMR resolves the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and furan protons (δ 6.3–7.6 ppm) .
  • X-ray crystallography : Resolves the (Z)-configuration and intramolecular hydrogen bonds (N–H⋯O). Example parameters: monoclinic system, space group P2₁/c, with unit cell dimensions a = 11.21 Å, b = 11.29 Å, c = 13.65 Å .

Q. How can computational methods predict the reactivity and stability of this hydrazide derivative?

Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes like α-amylase or urease) by simulating ligand-protein interactions .

Advanced Research Questions

Q. What role does this compound play in the synthesis and catalytic activity of transition metal complexes?

Answer:

  • Ligand design : The hydrazone moiety coordinates with metals (e.g., Cu(II), Ni(II)) via the azomethine nitrogen and carbonyl oxygen, forming square planar or octahedral complexes .
  • Catalytic applications : Cu(II) complexes exhibit activity in styrene epoxidation (conversion >70% with TBHP as oxidant) . Ni(II) complexes catalyze C–C coupling reactions, with turnover numbers (TON) up to 10⁴ .
  • DNA interaction : Cu(II) complexes cleave plasmid DNA (pBR322) via oxidative pathways involving hydroxyl radicals (•OH) and singlet oxygen (¹O₂) .

Q. How do structural modifications of this hydrazide influence its biological activity?

Answer:

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., NO₂) enhances activity against S. aureus (MIC = 8 µg/mL) compared to unsubstituted analogs (MIC = 32 µg/mL) .
  • Anti-inflammatory effects : Derivatives with coumarin substituents reduce TNF-α levels by >50% in macrophage assays .
  • Urease inhibition : The hydrazide scaffold competitively inhibits H. pylori urease (IC₅₀ = 2.8 µM), with docking studies highlighting interactions with active-site thiol groups .

Q. What experimental strategies resolve contradictions in reported biological or catalytic data?

Answer:

  • Control experiments : Verify purity (HPLC ≥98%) and exclude solvent/ligand degradation artifacts .
  • Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm O₂) to account for variability in catalytic studies .
  • Dose-response assays : Use IC₅₀/EC₅₀ values normalized to cell viability (MTT assay) for biological reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.